4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14-6-8-15(9-7-14)16-12-23-19-17(16)18(20-13-21-19)22-10-4-2-3-5-11-22/h6-9,12-13H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPCJYOUEWCIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene and a pyrimidine derivative, the reaction may proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Chloro and 4-Nitro Substituents: Non-classical analogs with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) exhibit superior TS inhibition (IC₅₀ = 0.11–0.56 µM) compared to electron-donating groups like p-tolyl (IC₅₀ = 1.2–5.6 µM) .
Table 2: Impact of Substituents on Enzyme Inhibition
| Compound | R Group | DHFR IC₅₀ (µM) | TS IC₅₀ (µM) |
|---|---|---|---|
| 4-Chloro-5-(p-tolyl) | Cl, p-tolyl | 1.8 | 0.89 |
| 4-Nitro-5-phenyl | NO₂, phenyl | 0.56 | 0.11 |
| 4-(Azepan-1-yl)-5-(p-tolyl) | Azepane, p-tolyl | Data pending | Data pending |
Heterocyclic Moieties at Position 4
- Azepane vs.
- Piperidine and Morpholine : Smaller rings (e.g., piperidine) restrict rotational freedom, which may reduce potency against flexible targets like TS .
Antimicrobial Activity Comparison
Thieno[2,3-d]pyrimidines with 4-heterocyclic substituents show broad-spectrum antimicrobial activity:
- Tetrazolo and Triazolo Derivatives: Compounds 8–12b (tetrazolo[1",5":1',6']pyrimido[4',5':4,5]thieno[2,3-d]pyrimidines) exhibit IC₅₀ values < 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Oxadiazole Derivatives : 5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl) analogs demonstrate moderate activity against Proteus vulgaris (MIC = 25 µg/mL) .
- 4-(Trifluoromethyl)phenoxy Derivatives: Substitution at position 4 enhances antifungal activity (MIC = 12.5 µg/mL against Candida albicans) .
Table 3: Antimicrobial Activity of Select Thieno[2,3-d]pyrimidines
Biological Activity
The compound 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound features a thieno[2,3-d]pyrimidine core substituted with an azepan-1-yl group and a p-tolyl moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 286.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown to inhibit various cancer cell lines effectively. For instance, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .
Case Study: Inhibition of PARP Activity
A study focused on the inhibition of poly(ADP-ribose) polymerase (PARP) activity by thieno[2,3-d]pyrimidine derivatives. The results showed that certain derivatives inhibited PARP1 catalytic activity significantly, enhancing apoptosis markers in cancer cells .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various biological effects including apoptosis in cancer cells.
In Vivo Studies
In vivo studies using animal models have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as therapeutic agents. For example, oral administration of a closely related compound resulted in significant suppression of luteinizing hormone levels in castrated male cynomolgus monkeys . This suggests potential applications in hormone-related therapies.
Toxicity Profile
The toxicity profile of thieno[2,3-d]pyrimidine compounds is crucial for their development as therapeutic agents. Preliminary studies indicate that these compounds exhibit low toxicity at therapeutic doses; however, further detailed toxicological assessments are necessary.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.
Table 2: Comparison with Similar Compounds
Q & A
Q. Why do some synthetic routes fail to produce this compound, and how is this mitigated?
- Methodological Answer :
- Intermediate characterization : LC-MS monitors unstable intermediates (e.g., imine formation during reductive amination) .
- Alternative reagents : Switching from 2,5-dichloroaniline to more nucleophilic amines improves cyclization .
- Purification techniques : Column chromatography with gradient elution (hexane/EtOAc) resolves steric hindrance issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
